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Introduction
Foretinib (GSK1363089, formerly XL880) is an orally bioavailable, ATP-competitive small-

molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Initial investigations

have primarily focused on its potent inhibitory activity against the hepatocyte growth factor

(HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2]

Both c-Met and VEGFR-2 are key mediators in oncogenesis, promoting tumor cell growth,

survival, invasion, metastasis, and angiogenesis.[1][2] This technical guide provides an in-

depth overview of the core preclinical investigations into Foretinib's antineoplastic activities,

presenting key quantitative data, detailed experimental methodologies, and visual

representations of its mechanism of action.

Mechanism of Action: Dual Inhibition of c-Met and
VEGFR-2 Signaling
Foretinib exerts its antineoplastic effects by binding to the ATP-binding pocket of c-Met and

VEGFR-2, thereby inhibiting their phosphorylation and subsequent activation of downstream

signaling pathways.[3] This dual inhibition disrupts critical cancer-promoting processes. The

inhibition of the HGF/c-Met axis leads to a reduction in tumor cell proliferation, survival, and

invasion, while the blockade of VEGF/VEGFR-2 signaling predominantly inhibits tumor-

associated angiogenesis.[2][3]
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Kinase Inhibition Profile
Foretinib has demonstrated potent, nanomolar inhibitory activity against c-Met and VEGFR-2.

Its activity against a panel of other kinases has also been characterized, revealing a multi-

targeted profile.

Kinase Target IC50 (nM) Reference(s)

c-Met 0.4 [4][5]

VEGFR-2 (KDR) 0.9 [4][5]

Ron <3 [5]

Axl 7 [5]

TIE-2 14.3 [5]

FLT-3 11.3 [5]

c-Kit 4.6 [5]

PDGFRβ - [4]

FGFR1 Low Activity [5]

EGFR Low Activity [5]

Note: IC50 values can vary between different assay conditions. The data presented is a

summary from the cited literature.

Signaling Pathway Inhibition
The inhibitory action of Foretinib on c-Met and VEGFR-2 disrupts multiple downstream

signaling cascades integral to tumor progression. The following diagram illustrates the key

pathways affected by Foretinib.
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Caption: Foretinib's dual inhibition of c-Met and VEGFR-2 signaling pathways.

In Vitro Antineoplastic Activities
Foretinib has demonstrated significant antitumor effects in a variety of cancer cell lines,

primarily through the inhibition of proliferation, induction of cell cycle arrest, and promotion of
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apoptosis (anoikis).

Effects on Cancer Cell Lines
Cancer Type Cell Line(s) Observed Effects Reference(s)

Ovarian Cancer SKOV3ip1, CaOV3

Reduced proliferation,

G2/M cell cycle arrest,

induction of anoikis.

[2][6]

Gastric Cancer MKN-45, KATO-III

Inhibition of cell

growth, inhibition of

MET and FGFR2

phosphorylation.

[7][8]

Hepatocellular

Carcinoma
SK-HEP1, 21-0208

Growth inhibition,

G2/M cell cycle arrest,

reduced colony

formation.

[9]

Glioblastoma T98G, U251

Reduced proliferation,

G2/M cell cycle arrest,

mitochondrial-

mediated apoptosis.

[10]

Chronic Myelogenous

Leukemia

Imatinib-sensitive and

-resistant CML cells

Decreased viability,

induction of mitotic

catastrophe and

apoptosis.

[11][12]

Cell Cycle Arrest
A consistent finding across multiple studies is the ability of Foretinib to induce a G2/M phase

cell cycle arrest.[6][9][10] This is characterized by an accumulation of cells in the G2 and M

phases of the cell cycle, preventing them from completing mitosis and proliferating.

Induction of Anoikis and Apoptosis
In ovarian cancer cell lines, Foretinib has been shown to induce anoikis, a form of

programmed cell death that occurs when anchorage-dependent cells detach from the
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extracellular matrix.[6] The process was observed to be caspase-dependent.[6] In other cancer

types, such as glioblastoma and chronic myelogenous leukemia, Foretinib induces apoptosis

through mechanisms including mitochondrial-mediated pathways and caspase-2 activation.[10]

[11]

In Vivo Antineoplastic Activities
The antitumor efficacy of Foretinib has been evaluated in several preclinical xenograft models

of human cancer.

Cancer Model Xenograft Type
Treatment
Regimen

Key Findings Reference(s)

Ovarian Cancer
SKOV3ip1

intraperitoneal

30 mg/kg, oral,

daily

86% reduction in

tumor weight;

67% reduction in

metastatic

nodules.

[2][6]

Ovarian Cancer
HeyA8

intraperitoneal
-

71% reduction in

tumor weight.
[6]

Gastric Cancer

(Patient-Derived)
Subcutaneous

30 mg/kg, 3

times a week for

2 weeks

47.5% reduction

in tumor weight.
[7]

Hepatocellular

Carcinoma

Orthotopic and

ectopic
Dose-dependent

Potent inhibition

of tumor growth

and prolonged

survival.

[9]

Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial

investigations of Foretinib.

General Experimental Workflow
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The following diagram outlines a typical workflow for the preclinical evaluation of Foretinib's

antineoplastic activity.
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Caption: A generalized experimental workflow for preclinical evaluation of Foretinib.

Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Foretinib on the proliferation and viability of cancer

cells.

Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are then treated with various concentrations of Foretinib or a vehicle control for a

specified period (e.g., 72 hours).

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well and incubated to allow for the formation of formazan

crystals by metabolically active cells.

The formazan crystals are solubilized, and the absorbance is measured using a microplate

reader.

Cell viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)
Objective: To assess the effect of Foretinib on cell cycle progression.

Methodology:

Cells are treated with Foretinib or a vehicle control for a defined period.

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

Fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide

(PI), in the presence of RNase A.

The DNA content of individual cells is analyzed by flow cytometry.

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Anoikis Assay
Objective: To evaluate the ability of Foretinib to induce anoikis in anchorage-dependent

cancer cells.

Methodology:

96-well plates are coated with poly-HEMA to create a non-adherent surface.
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Cancer cells are seeded into the coated wells in the presence of Foretinib or a vehicle

control.

After a specified incubation period, cell viability is assessed using a method such as the

MTT assay or by staining with fluorescent live/dead cell indicators (e.g., Calcein

AM/Ethidium Homodimer-1).

A decrease in cell viability in the non-adherent conditions in the presence of Foretinib is

indicative of the induction of anoikis.

Western Blot Analysis
Objective: To determine the effect of Foretinib on the phosphorylation status and expression

levels of key signaling proteins.

Methodology:

Cells are treated with Foretinib for a specified time.

Whole-cell lysates are prepared, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane

(e.g., PVDF or nitrocellulose).

The membrane is blocked and then incubated with primary antibodies specific for the

proteins of interest (e.g., phospho-Met, total Met, phospho-VEGFR2, total VEGFR2, and

downstream signaling molecules).

The membrane is then washed and incubated with a corresponding secondary antibody

conjugated to an enzyme (e.g., HRP).

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

In Vivo Tumor Xenograft Studies
Objective: To assess the antitumor efficacy of Foretinib in a living organism.
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Methodology:

Human cancer cells are implanted either subcutaneously or orthotopically into

immunocompromised mice.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

Foretinib is administered orally at a specified dose and schedule. The control group

receives a vehicle.

Tumor volume is measured regularly using calipers.

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may

be used for further analysis (e.g., immunohistochemistry, western blot).

Animal body weight and general health are monitored throughout the study to assess

toxicity.

Conclusion
The initial investigations into Foretinib's antineoplastic activities have established its role as a

potent, multi-targeted kinase inhibitor with significant preclinical efficacy against a range of

cancers. Its dual inhibition of the c-Met and VEGFR-2 pathways provides a strong rationale for

its therapeutic potential by concurrently targeting tumor cell proliferation, survival, invasion, and

angiogenesis. The data summarized in this guide, from in vitro mechanistic studies to in vivo

efficacy models, underscore the foundational research that has propelled Foretinib into further

clinical development. This comprehensive overview serves as a valuable resource for

researchers and drug development professionals seeking to understand the core preclinical

science behind this targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://go.drugbank.com/drugs/DB12307
https://aacrjournals.org/clincancerres/article-abstract/17/12/4042/11902
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0054014
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0054014
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0054014
https://www.selleckchem.com/subunits/VEGFR2_VEGFR_selpan.html
https://www.selleckchem.com/VEGFR-PDGFR.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://pubmed.ncbi.nlm.nih.gov/21655918/
https://pubmed.ncbi.nlm.nih.gov/21655918/
https://pubmed.ncbi.nlm.nih.gov/21655918/
https://pubmed.ncbi.nlm.nih.gov/22187171/
https://pubmed.ncbi.nlm.nih.gov/22187171/
https://pubmed.ncbi.nlm.nih.gov/33688998/
https://pubmed.ncbi.nlm.nih.gov/33688998/
https://pubmed.ncbi.nlm.nih.gov/22101270/
https://pubmed.ncbi.nlm.nih.gov/22101270/
https://www.researchgate.net/publication/51815508_Mechanism_of_action_of_the_multikinase_inhibitor_Foretinib
https://www.benchchem.com/product/b612053#initial-investigations-into-foretinib-s-antineoplastic-activities
https://www.benchchem.com/product/b612053#initial-investigations-into-foretinib-s-antineoplastic-activities
https://www.benchchem.com/product/b612053#initial-investigations-into-foretinib-s-antineoplastic-activities
https://www.benchchem.com/product/b612053#initial-investigations-into-foretinib-s-antineoplastic-activities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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